

Application Note: High-Fidelity Solid-Phase Synthesis of Angiotensin (3-7)

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Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271

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Executive Summary

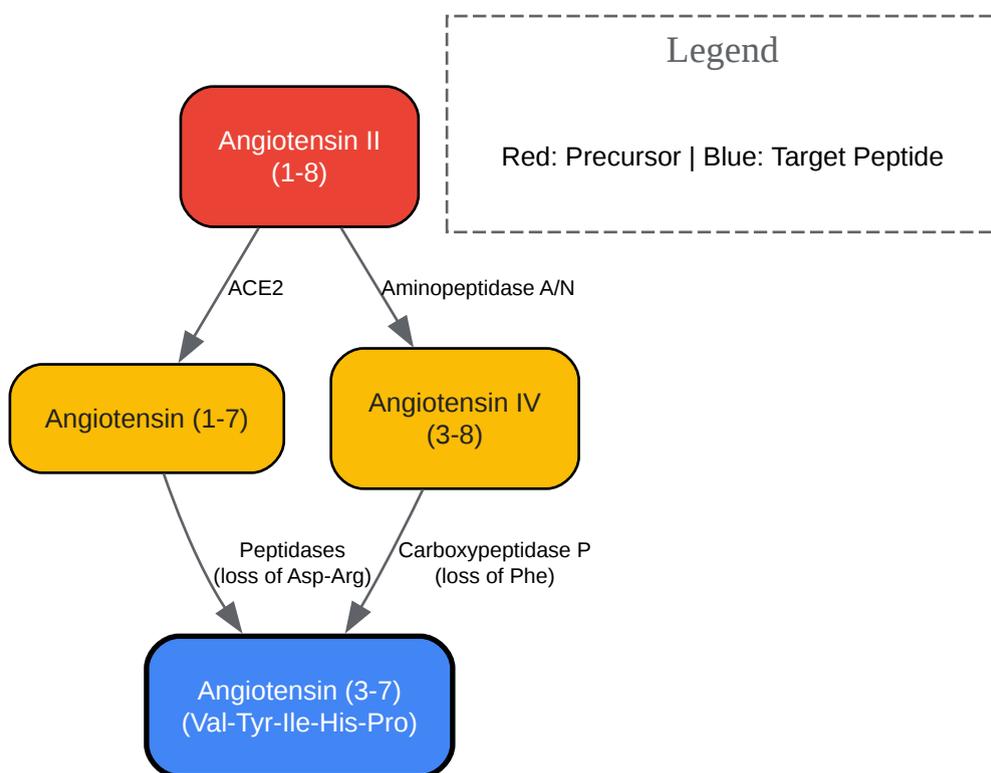
This application note details a robust protocol for the solid-phase peptide synthesis (SPPS) of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro), a biologically active metabolite of the Renin-Angiotensin System (RAS). While a short sequence, this pentapeptide presents specific synthetic challenges, most notably the high risk of diketopiperazine (DKP) formation induced by the C-terminal Proline and the steric hindrance associated with the hydrophobic core (Val-Tyr-Ile). This guide utilizes Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP formation and ensure high crude purity, minimizing downstream purification bottlenecks.

Biological Context & Significance

Angiotensin (3-7) is a bioactive fragment derived from the enzymatic degradation of Angiotensin II (Ang 1-8) or Angiotensin (1-7).^{[1][2]} It acts as a ligand for the AT4 receptor (IRAP), playing a distinct role in cognitive enhancement (memory/learning) and renal vasodilation.

Renin-Angiotensin System (RAS) Pathway Context

The following diagram illustrates the metabolic generation of Angiotensin (3-7) within the RAS cascade.^[2]



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Figure 1: Metabolic pathway showing the enzymatic derivation of Angiotensin (3-7) from major RAS precursors.[2][3][4]

Strategic Synthesis Planning

Sequence Analysis

Sequence: Val - Tyr - Ile - His - Pro Properties:

- C-Terminus (Pro): Proline is a secondary amine. When attached to the resin, the dipeptide stage (His-Pro-Resin) is highly susceptible to nucleophilic attack by the N-terminal amine of Histidine on the C-terminal ester, leading to diketopiperazine (DKP) formation and premature chain cleavage.
- Histidine (His): Prone to racemization during coupling. Requires Trityl (Trt) side-chain protection.
- Isoleucine (Ile) & Valine (Val):

-branched amino acids. These introduce significant steric bulk, often requiring double coupling or extended reaction times.

Resin Selection: The Critical Decision

Recommendation: 2-Chlorotriyl Chloride (2-CTC) Resin

- Why not Wang Resin? Wang resin requires strong acid (TFA) for cleavage. However, loading the first amino acid (Pro) onto Wang resin requires DMAP, which increases racemization. Furthermore, the benzyl ester linkage of Wang resin is less sterically hindered than 2-CTC, making DKP formation more likely during the deprotection of the second residue.
- Why 2-CTC?
 - DKP Suppression: The bulky trityl group provides steric protection, significantly reducing DKP formation.
 - Racemization-Free Loading: Proline can be loaded via nucleophilic substitution (SN1) without activation reagents (like DIC/DMAP), preserving chirality.

Materials & Reagents

Component	Specification	Purpose
Solid Support	2-Chlorotrityl Chloride Resin (100-200 mesh)	Loading: 0.6 - 0.8 mmol/g (keep low to reduce aggregation).
Amino Acids	Fmoc-Pro-OHFmoc-His(Trt)-OHFmoc-Ile-OHFmoc-Tyr(tBu)-OHFmoc-Val-OH	Standard Fmoc-protected building blocks.
Coupling Reagents	DIC (Diisopropylcarbodiimide)Oxyma Pure (Ethylcyano(hydroxyimino)acetate)	Preferred over HBTU/DIEA to minimize racemization (esp. for His).
Deprotection	20% Piperidine in DMF	Removal of Fmoc groups.
Cleavage Cocktail	TFA / TIS / H ₂ O (95:2.5:2.[5]5)	Final cleavage from resin and side-chain deprotection.
Solvents	DMF (Peptide grade), DCM, Diethyl Ether	Washing and precipitation.

Detailed Protocol

Phase 1: Resin Loading (Fmoc-Pro-OH)

Rationale: Manual loading is preferred to control substitution levels and avoid racemization.

- Swelling: Place 2-CTC resin (0.5 g, ~1.6 mmol/g nominal) in a reactor. Add dry DCM (5 mL) and swell for 20 min. Drain.
- Loading Solution: Dissolve Fmoc-Pro-OH (0.6 eq relative to resin nominal capacity) in dry DCM (5 mL). Add DIEA (4 eq).
 - Note: Using <1.0 eq of amino acid ensures we cap unreacted sites later, controlling the loading density to ~0.5-0.6 mmol/g.
- Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

- Capping: Add Methanol (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate for 20 min. This caps unreacted chloride sites.
- Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (The Cycle)

Perform the following cycle for His, Ile, Tyr, and Val.

Step 2.1: Fmoc Deprotection

- Add 20% Piperidine/DMF.
- Agitate for 5 min. Drain.
- Add fresh 20% Piperidine/DMF. Agitate for 10 min. Drain.
- Critical Wash: Wash with DMF (5x) to remove all traces of piperidine (which interferes with coupling).

Step 2.2: Coupling (DIC/Oxyma)

Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma relative to resin loading.

- Activation: Dissolve Amino Acid and Oxyma Pure in minimal DMF. Add DIC.^[6] Stir for 2 minutes to pre-activate.
- Coupling: Add the mixture to the resin.
- Time:
 - His: 45 min (Minimize time to reduce racemization risk).
 - Ile: 60 min (Steric hindrance).
 - Tyr: 45 min.
 - Val: 60 min (Steric hindrance).
- Monitoring: Perform a Kaiser Test (Ninhydrin).

- Blue beads = Incomplete coupling (Repeat Step 2.2).
- Colorless beads = Complete coupling.

Special Precaution for His-Pro Junction: After deprotecting the Fmoc-Pro-Resin, proceed immediately to the coupling of Fmoc-His(Trt)-OH. Do not leave the deprotected Pro-resin sitting in DMF, as this promotes DKP formation.

Phase 3: Final Cleavage & Work-up

- Final Deprotection: Remove the N-terminal Fmoc from Valine (Standard Piperidine protocol). Wash thoroughly with DCM.
- Drying: Dry the resin under nitrogen flow or vacuum for 1 hour.
- Cleavage Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).
- Reaction: Add cocktail to resin (10 mL per gram of resin). Agitate for 2 hours at room temperature.
- Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA. Combine filtrates.
- Precipitation:
 - Evaporate TFA under nitrogen stream until volume is reduced to ~10%.
 - Add cold Diethyl Ether (10-fold excess). A white precipitate should form.
 - Centrifuge (3000 rpm, 5 min). Decant ether. Repeat ether wash 2x.
- Lyophilization: Dissolve the pellet in H₂O/Acetonitrile (1:1) and lyophilize.

Analytical Quality Control

Expected Mass:

- Formula: C₃₁H₄₅N₇O₇

- Monoisotopic Mass: 627.34 Da
- [M+H]⁺: 628.35 Da

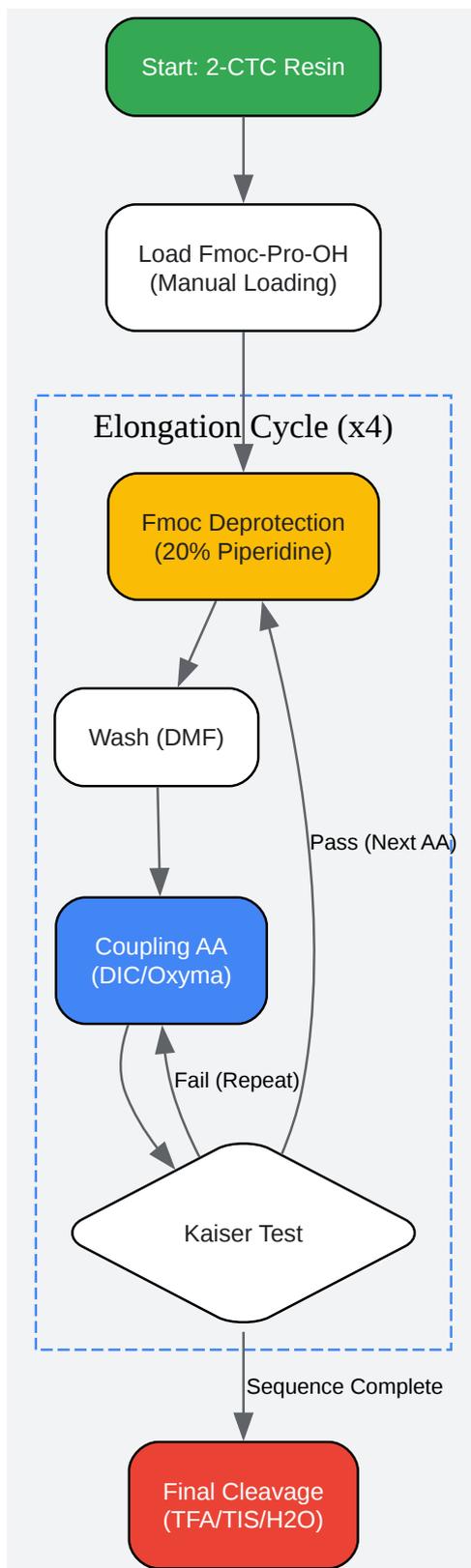
HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 μm, 4.6 x 150 mm.
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% to 60% B over 20 minutes.
- Wavelength: 220 nm (peptide bond) and 280 nm (Tyrosine).

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield / Missing Proline	DKP Formation	Use 2-CTC resin. Ensure rapid coupling of His onto Pro. Avoid leaving deprotected Pro-resin in DMF.
Racemization of Histidine	Base-catalyzed racemization	Use DIC/Oxyma instead of HBTU/DIEA. Keep coupling time < 60 min.
Incomplete Coupling (Ile/Val)	Steric Hindrance	Double couple (repeat coupling step with fresh reagents). Increase temperature to 50°C (except for His).
Extra Peaks (+148 Da)	Incomplete Fmoc Removal	Increase deprotection time or use DBU (2%) in Piperidine cocktail for difficult sequences.

Synthesis Workflow Diagram



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Figure 2: Step-by-step SPPS workflow optimized for Angiotensin (3-7).

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